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molecular formula C8H6N4 B1291503 3-Amino-1H-indazole-6-carbonitrile CAS No. 267413-32-1

3-Amino-1H-indazole-6-carbonitrile

Cat. No. B1291503
M. Wt: 158.16 g/mol
InChI Key: ZTOXODDIVDMDIE-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To a solution of 2-fluoroterephthalonitrile (500 mg) and Et3N (572 μl) in EtOH (20 ml) was added hydrazine (monohydrate), followed by reaction at 60° C. for 16 hours, and concentrated. The residue was washed with diethyl ether to obtain 3-amino-1H-indazole-6-carbonitrile (488 mg) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
572 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CCN(CC)CC.[NH2:19][NH2:20]>CCO>[NH2:11][C:10]1[C:8]2[C:9](=[CH:2][C:3]([C:4]#[N:5])=[CH:6][CH:7]=2)[NH:20][N:19]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C#N
Name
Quantity
572 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction at 60° C. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 488 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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